2-[3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one
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Overview
Description
This compound is a sulfonamide derivative . Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two other groups. They are widely used in medicine for their antibacterial properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a sulfonyl chloride with an amine to form the sulfonamide . The specific reactants would depend on the other groups present in the molecule.Molecular Structure Analysis
The molecule contains a piperidine ring, a common feature in many pharmaceuticals. It also has a sulfonyl group attached to an aromatic ring, and an amide group .Chemical Reactions Analysis
As a sulfonamide, this compound might be expected to undergo reactions typical of this class of compounds. This could include substitution reactions at the sulfur atom or the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups in the molecule. The presence of the sulfonyl group could make the compound acidic, while the amide group could participate in hydrogen bonding .Scientific Research Applications
Hypoglycemic Activity
The research conducted by Grell et al. (1998) explored the structure-activity relationships in a series of hypoglycemic benzoic acid derivatives, highlighting the medicinal potential of compounds related to 4-{[(4-fluorophenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)piperidine-1-carboxamide. Their study identified repaglinide, a derivative with significant hypoglycemic activity, as an effective therapeutic for type 2 diabetic patients, marking a pivotal development in diabetes treatment [Grell et al., 1998].
Neurobiology Applications
Kepe et al. (2006) utilized a selective serotonin 1A (5-HT1A) molecular imaging probe, closely related in structure to the compound of interest, for quantification of 5-HT1A receptor densities in Alzheimer's disease patients' brains. This study provides insight into the neurobiological changes associated with Alzheimer's, suggesting potential diagnostic and therapeutic research directions [Kepe et al., 2006].
Prokinetic Agent Development
Sonda et al. (2004) synthesized a series of benzamide derivatives, including 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides, which demonstrated significant prokinetic activity by accelerating gastric emptying and increasing the frequency of defecation. This research underscores the potential of such compounds in developing treatments for gastrointestinal motility disorders [Sonda et al., 2004].
Molecular Imaging Probe Development
Research into serotonin receptors in the living brain of Alzheimer's disease patients utilized a compound structurally akin to 4-{[(4-fluorophenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)piperidine-1-carboxamide as a molecular imaging probe, demonstrating its application in neuroimaging and the study of neurological disorders [Kepe et al., 2006].
Pharmaceutical Chemistry
The exploration of benzamide derivatives for serotonin 4 receptor agonist activity by Sonda et al. (2004) and a separate study by the same group in 2003 provide insights into the chemical modifications that enhance the pharmacological profile of these compounds, indicating their significance in the development of novel pharmaceutical agents [Sonda et al., 2004; Sonda et al., 2003].
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[3-(dimethylamino)-4-phenylpyrazol-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O/c1-25(2)23-21(19-9-5-3-6-10-19)17-28(24-23)18-22(29)27-15-13-26(14-16-27)20-11-7-4-8-12-20/h3-12,17H,13-16,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCUFXYTKBHFBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C=C1C2=CC=CC=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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